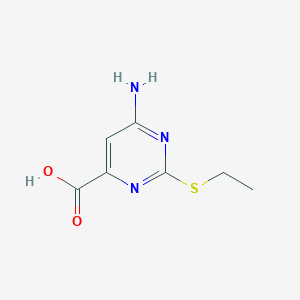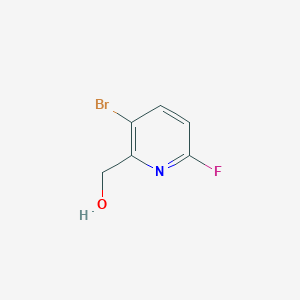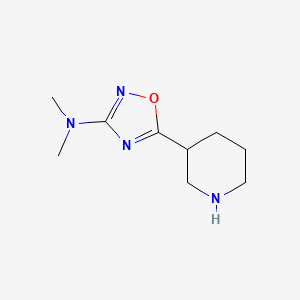
2-Bromo-3,3,5,5-tetramethylcyclohexanone
Vue d'ensemble
Description
2-Bromo-3,3,5,5-tetramethylcyclohexanone is a chemical compound with the molecular formula C10H17BrO . It has an average mass of 233.145 Da and a monoisotopic mass of 232.046265 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,3,5,5-tetramethylcyclohexanone can be analyzed using various spectroscopic techniques . The exact 3D conformer and 2D structure are not available in the search results.Physical And Chemical Properties Analysis
2-Bromo-3,3,5,5-tetramethylcyclohexanone has a density of 1.2±0.1 g/cm3, a boiling point of 241.2±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.8±3.0 kJ/mol and a flash point of 15.2±12.7 °C . The index of refraction is 1.471 . It has a molar refractivity of 54.2±0.3 cm3 . It has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 0 freely rotating bonds . Its polar surface area is 17 Å2 and its polarizability is 21.5±0.5 10-24 cm3 . Its surface tension is 28.7±3.0 dyne/cm and its molar volume is 194.1±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Molecular Studies
2-Bromo-3,3,5,5-tetramethylcyclohexanone has been utilized in various synthetic and molecular studies. For example, it was synthesized by conjugate addition of trimethylaluminium to 2-bromo-2-cyclohexen-1-one with copper bromide as a catalyst. This synthesis was part of the process to create 4,6-dimethyl-1,2,3,4-tetrahydrodibenzothiophene, a compound relevant in hydrodesulfurization studies (Sun, Wang, & Prins, 2008).
Conformational Analysis
The molecular geometry and conformational analysis of compounds similar to 2-Bromo-3,3,5,5-tetramethylcyclohexanone have been studied. The angular strain in these molecules has been discussed, providing insights into the effects of strain on the molecular structure (Goaman & Grant, 1963).
Stereochemical Requirements
Research on the stereochemical requirements for long-range coupling between protons in α-halocyclohexanones, including 2-bromo-3,3,5,5-tetramethylcyclohexanone, has been conducted. These studies assess the stereospecific arrangement of protons coupled through sigma bonds, which is crucial for understanding the molecular behavior of such compounds (Jefford & Waegell, 2010).
Stereochemical Selectivity
The stereoselectivity of reactions involving compounds like 2-bromo-3,3,5,5-tetramethylcyclohexanone has been estimated, such as in the reduction of 3,3,5,5-tetramethylcyclohexanone by sodium borohydride. Understanding these reactions' stereochemical outcomes is critical for applications in organic synthesis (Wigfield, Buchanan, Ashley, & Feiner, 1976).
Propriétés
IUPAC Name |
2-bromo-3,3,5,5-tetramethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c1-9(2)5-7(12)8(11)10(3,4)6-9/h8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUUZZPYKJHKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(C1)(C)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,3,5,5-tetramethylcyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-bromo-3,3,5,5-tetramethylcyclohexanone a useful molecule for studying long-range proton coupling?
A1: 2-bromo-3,3,5,5-tetramethylcyclohexanone serves as an excellent model compound for studying long-range proton couplings due to its defined stereochemistry. The presence of the bulky methyl groups at the 3 and 5 positions effectively locks the cyclohexane ring into a specific conformation, minimizing flexibility. This allows researchers to clearly identify axial and equatorial protons using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the long-range coupling constants (specifically ⁴JHH) between these protons, researchers can gain valuable insights into the spatial arrangements and interactions influencing these couplings. [, ]
Q2: What is the significance of the "W" arrangement in long-range proton coupling within 2-bromo-3,3,5,5-tetramethylcyclohexanone?
A2: Research on 2-bromo-3,3,5,5-tetramethylcyclohexanone has demonstrated that a "W" arrangement of four sigma bonds is crucial for observable long-range coupling between protons. [] This "W" conformation, also known as the "Zigzag" pathway, allows for more effective overlap of the proton orbitals involved in the coupling interaction. While other factors can influence the magnitude of long-range couplings, the presence of this "W" arrangement is a key structural requirement for observing these couplings in 2-bromo-3,3,5,5-tetramethylcyclohexanone and similar molecules. [] This finding has broader implications for understanding and predicting long-range couplings in other cyclic systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)


![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)
![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)

![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)

![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)


